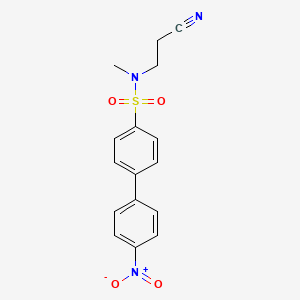

N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide

Description

Structure and Key Features: This compound features a biphenyl core with a nitro group (-NO₂) at the 4'-position and a sulfonamide group (-SO₂N-) at the 4-position. The sulfonamide nitrogen is substituted with a methyl (-CH₃) and a 2-cyanoethyl (-CH₂CH₂CN) group.

The nitro group may serve as a reactive site for further derivatization .

Properties

Molecular Formula |

C16H15N3O4S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-N-methyl-4-(4-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H15N3O4S/c1-18(12-2-11-17)24(22,23)16-9-5-14(6-10-16)13-3-7-15(8-4-13)19(20)21/h3-10H,2,12H2,1H3 |

InChI Key |

AUICVIVIEGJBBS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the biphenyl sulfonamide core. This can be achieved through a series of reactions, including nitration, sulfonation, and amination. The cyanoethyl and methyl groups are then introduced through alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the sulfonamide moiety can interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility: The target compound’s biphenyl and nitro groups likely reduce aqueous solubility compared to analogues with smaller aromatic systems (e.g., benzothiadiazole in ). The cyanoethyl group may marginally improve solubility in polar solvents . The aldehyde derivative () is more polar due to the -CHO group, enhancing solubility in alcohols and ethers .

Stability :

Key Research Findings

Steric Hindrance : The methyl group in the target compound reduces steric bulk compared to isopropyl (), possibly improving binding to flat enzymatic pockets .

Hydrogen Bonding: The cyanoethyl group’s nitrile can act as a hydrogen-bond acceptor, a feature shared with but absent in aliphatic analogues () .

Biological Activity

N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide typically involves the reaction of 4-nitroaniline derivatives with sulfonyl chlorides and cyanoethylation processes. This method allows for the introduction of the cyanoethyl group, which is crucial for enhancing the compound's biological properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including resistant bacteria.

- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : The compound has been found to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases.

Antibacterial Activity

A study conducted by Gupta et al. (2012) demonstrated that derivatives of N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains, showcasing its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies have indicated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways. A notable study reported an IC50 value of 15 µM for HeLa cells, suggesting significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using RAW 264.7 macrophages. The compound significantly inhibited nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 80 |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : An experimental study involving animal models demonstrated that treatment with N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide resulted in tumor size reduction by approximately 40% over four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.